
Tris(2-pyridyl)phosphine
Overview
Description
Tris(2-pyridyl)phosphine (Py3P) is a tridentate ligand featuring a central phosphorus atom bonded to three 2-pyridyl groups. Its structure is characterized by a pyramidal geometry at the phosphorus center, with the pyridyl rings adopting gauche orientations relative to the P–N bonds . Py3P exhibits conformational rigidity in solution, typically existing as a single dominant conformer due to steric and electronic constraints . This ligand is widely used in coordination chemistry, forming stable complexes with transition metals (e.g., Cu, Ni, Co) and main-group elements (e.g., As, Sb), enabling applications in catalysis, luminescent materials, and single-molecule magnets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-pyridyl)phosphine can be synthesized through various methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires careful control of temperature and stoichiometry to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus chemistry apply. Industrial synthesis would likely involve scalable reactions with optimized conditions for yield and purity, utilizing automated systems for reagent addition and product isolation .
Chemical Reactions Analysis
Types of Reactions: Tris(2-pyridyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can participate in ligand substitution reactions, where it replaces other ligands in metal complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions often involve metal salts such as copper(II) hexafluoroacetylacetonate.
Major Products:
Oxidation: this compound oxide.
Substitution: Various metal complexes, depending on the metal salt used.
Scientific Research Applications
Structural Characteristics
Tris(2-pyridyl)phosphine features a tripodal structure where three pyridyl groups are symmetrically arranged around a central phosphorus atom. This configuration allows for multiple coordination modes, including:
- Monodentate
- Bidentate
- Bridging
- Pincer-type coordination
The ability to adopt various geometries enhances its utility in forming stable complexes with transition metals and main group elements.
2.1. Complex Formation with Transition Metals
This compound forms stable complexes with transition metals, which have been extensively studied for their electronic properties and reactivity. For example, the synthesis of cationic complexes with arsenic and antimony has been reported, demonstrating the ligand's ability to stabilize high oxidation states ( ).
Table 1: Summary of Transition Metal Complexes with Py3P
Metal | Complex Type | Notable Properties |
---|---|---|
Arsenic | [P(Pyr)3As][OTf]3 | C3v symmetric cage structure |
Antimony | [P(Pyr)3SbF][OTf]2 | Exhibits nucleophilic behavior |
Copper | [Cu(Py3P)2]2+ | Forms bis-scorpionate complexes |
Manganese | [Mn(Py3P)2][Mn(hfac)3]2- | Characterized by X-ray diffraction |
Catalytic Applications
This compound has shown significant promise as a catalyst in various chemical reactions:
- Electrocatalysis : A Ru(II) complex supported by Py3P has been identified as an excellent electrocatalyst for water oxidation, outperforming traditional Ru catalysts ( ).
- Organic Synthesis : It serves as a catalyst in cross-coupling reactions and other organic transformations due to its ability to stabilize reactive intermediates.
3.1. Case Study: Water Oxidation
In a notable study, the Ru(II) complex Ru(N,N',N''-Py3P)(bpy)(OH2)2 was synthesized and tested for its catalytic activity in water oxidation reactions. The complex demonstrated high turnover numbers and stability under reaction conditions ( ).
Material Science Applications
This compound and its metal complexes have been explored for their luminescent properties, particularly in the development of materials for organic light-emitting diodes (OLEDs). The incorporation of Py3P into metal-organic frameworks (MOFs) has been investigated for gas storage and separation applications.
Table 2: Luminescent Properties of Py3P Complexes
Complex Type | Emission Color | Quantum Yield |
---|---|---|
Cu(I)-Thiocyanate | Yellow to Red | High |
Ru(II)-Scorpionate | Blue | Moderate |
Mechanism of Action
The mechanism by which tris(2-pyridyl)phosphine exerts its effects involves its ability to coordinate with metal ions through its phosphorus and nitrogen donor sites. This coordination can stabilize metal ions in various oxidation states, facilitating catalytic reactions. The specific pathways and molecular targets depend on the metal ion and the reaction conditions .
Comparison with Similar Compounds
Structural and Conformational Differences
Py3P derivatives and related tris-heteroaryl phosphines exhibit distinct structural features and conformational flexibility:
Notes:
- Py3P chalcogenides (O, S, Se) exhibit fewer conformers than ethylene-bridged analogs (e.g., Tris[2-(4-pyridyl)ethyl]phosphine) due to steric constraints .
- The P=O group in Py3P=O increases polarity (µ = 5.2–6.1 D) compared to Py3P (µ = 3.8 D), enhancing solubility in polar solvents .
Electronic and Solvent Effects
- Dipole Moments : Py3P=Se has the highest dipole moment (~6.5 D) due to selenium’s polarizability, followed by Py3P=S (5.8 D) and Py3P=O (5.5 D) .
- Solvent Interactions: In chloroform, Py3P derivatives form hydrogen bonds between pyridyl N atoms and solvent H atoms, increasing apparent polarity. This effect is less pronounced in non-polar solvents like CCl₄ .
Key Findings :
- Py3P forms stable bis-scorpionate complexes with Cu(II) and Ni(II), whereas Py3P=O favors mono-scorpionate coordination due to steric bulk from the P=O group .
- Py3P=Se complexes exhibit enhanced luminescence in Au(I) and Cu(I) polymers, making them suitable for OLEDs and sensors .
Biological Activity
Tris(2-pyridyl)phosphine (TPP), a tripodal phosphine ligand, has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into the biological activity of TPP, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TPP is characterized by its tripodal structure, which allows it to coordinate with metal ions and other molecules effectively. Its chemical formula is , and it features three 2-pyridyl groups attached to a phosphorus atom. This configuration not only enhances its solubility but also facilitates diverse coordination chemistry.
Biological Activity Overview
- Enzyme Inhibition : TPP has been shown to interact with various enzymes, notably through non-enzymatic reactions that can lead to the inactivation of crucial biological cofactors like NAD(P)+. Research indicates that TPP can form covalent adducts with NAD+, affecting its functionality and potentially inhibiting enzyme activity .
- Antioxidant Properties : The reducing capabilities of TPP make it a potential candidate for antioxidant applications. It has been observed to participate in redox reactions that may protect cells from oxidative stress .
- Metal Ion Coordination : TPP's ability to form stable complexes with metal ions enhances its biological relevance, particularly in the context of metalloproteins and metalloenzymes. This property is crucial for understanding its role in biological systems where metal ions are essential .
Case Study 1: Interaction with NAD(P)+
A study explored the interaction between TPP and NAD(P)+, revealing that TPP can significantly impact the activity of enzymes reliant on these cofactors. The reaction between TPP and NAD+ was characterized using NMR spectroscopy, demonstrating the formation of a reversible covalent adduct. This reaction was rapid and occurred at physiological pH, suggesting potential implications for metabolic processes .
Case Study 2: Antioxidant Activity
Research has highlighted the antioxidant properties of TPP, where it was shown to reduce oxidative stress in cellular models. In vitro assays indicated that TPP could scavenge free radicals effectively, making it a candidate for therapeutic applications in diseases associated with oxidative damage .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic methods for Tris(2-pyridyl)phosphine, and how do reaction conditions influence yield?
this compound is synthesized via direct reaction of red phosphorus with 2-bromopyridine under inert conditions. Key parameters include temperature (typically 150–200°C), reaction time (12–24 hours), and stoichiometric ratios. A one-pot organometallics-free method using elemental phosphorus and 2-bromopyridine in a polar aprotic solvent (e.g., DMF) achieves yields >80% . Side reactions, such as oxidation to the phosphine oxide, can occur if moisture or oxygen is present. Purification via recrystallization or column chromatography is recommended.
Q. How does this compound coordinate with transition metals, and what analytical techniques confirm its binding modes?
The ligand exhibits versatile coordination, acting as a monodentate (P-donor) or tridentate (P,N,N,N-donor) ligand. For example, in Rh(I) complexes, it forms P,N-chelate structures. Characterization methods include:
- X-ray crystallography : Resolves bond lengths (e.g., P–Rh ≈ 2.3 Å) and angles .
- IR spectroscopy : P–M stretching vibrations (450–550 cm⁻¹) .
- NMR : <sup>31</sup>P NMR shifts (δ ≈ -5 to +10 ppm) indicate metal coordination .
Q. What are the critical safety protocols for handling this compound in the laboratory?
Safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats (skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Air-sensitive; store under inert gas (N₂/Ar) in sealed containers .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent toxic fumes .
Advanced Research Questions
Q. How can this compound be optimized as a ligand in catalytic hydroformylation reactions?
In Rh-catalyzed hydroformylation of alkenes, ligand-to-metal ratios (1:1 to 2:1) and CO/H₂ pressures (10–30 bar) critically influence selectivity. For example:
- n/iso Aldehyde Ratio : Excess ligand (e.g., 3:1 P:Rh) improves linear aldehyde selectivity (up to 85%) .
- Solvent Effects : Non-polar solvents (e.g., toluene) enhance reaction rates vs. polar aprotic solvents.
- Additives : Co-ligands like P(OPh)₃ suppress isomerization side reactions .
Q. What computational approaches predict the electronic properties of this compound-metal complexes?
Density Functional Theory (DFT) with solvation models (e.g., C-PCM) calculates:
- Donor Strength : Basicity (pKₐ) and frontier orbitals (HOMO/LUMO gaps) .
- Reactivity : Charge distribution on the P atom (Mulliken charges ≈ -0.3 to -0.5 e⁻) .
- Solvent Interactions : Dielectric constants of solvents (e.g., CH₂Cl₂ vs. THF) alter metal-ligand bond strengths .
Q. How do researchers address contradictions in reported catalytic activities of this compound complexes?
Discrepancies often arise from:
- Impurities : Phosphine oxide byproducts (from incomplete synthesis) reduce catalytic efficiency. Verify purity via elemental analysis and <sup>31</sup>P NMR .
- Experimental Conditions : Variations in temperature, pressure, or solvent purity. Standardize protocols using controlled gas atmospheres and degassed solvents .
- Metal Oxidation States : Rh(I) vs. Rh(III) complexes exhibit divergent activities. Use cyclic voltammetry to confirm redox states .
Properties
IUPAC Name |
tripyridin-2-ylphosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMXGPRCFQXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453969 | |
Record name | Pyridine, 2,2',2''-phosphinidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26437-48-9 | |
Record name | Pyridine, 2,2',2''-phosphinidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-Phosphinetriyltripyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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